molecular formula C16H10ClFN2O2 B11439161 8-Chloro-4-[(4-fluorophenyl)amino]quinoline-2-carboxylic acid

8-Chloro-4-[(4-fluorophenyl)amino]quinoline-2-carboxylic acid

Cat. No.: B11439161
M. Wt: 316.71 g/mol
InChI Key: QMQVOVNSMBTUMB-UHFFFAOYSA-N
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Description

8-Chloro-4-(4-fluoro-phenylamino)-quinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a chloro group at the 8th position, a fluoro-phenylamino group at the 4th position, and a carboxylic acid group at the 2nd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-(4-fluoro-phenylamino)-quinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Amination: The fluoro-phenylamino group can be introduced through nucleophilic aromatic substitution reactions, where the chloro group is replaced by the fluoro-phenylamine.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of phenol derivatives with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of 8-Chloro-4-(4-fluoro-phenylamino)-quinoline-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-(4-fluoro-phenylamino)-quinoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride (SnCl2), iron (Fe) with hydrochloric acid (HCl)

    Substitution: Amines, thiols

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Amino derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

8-Chloro-4-(4-fluoro-phenylamino)-quinoline-2-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit bacterial and cancer cell growth makes it a promising candidate for drug development.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

    Chemical Biology: Researchers use the compound to study its effects on cellular processes and pathways, which can help identify new drug targets and therapeutic strategies.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-4-(4-fluoro-phenylamino)-quinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis or DNA replication, leading to the death of bacterial cells. In cancer cells, the compound may interfere with cell division and induce apoptosis (programmed cell death) by targeting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core structure.

    Quinoline-2-carboxylic acid derivatives: Compounds with variations in the substituents on the quinoline ring, which can exhibit different biological activities.

Uniqueness

8-Chloro-4-(4-fluoro-phenylamino)-quinoline-2-carboxylic acid is unique due to the presence of both chloro and fluoro-phenylamino groups, which can enhance its biological activity and selectivity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for drug development and scientific research.

Properties

Molecular Formula

C16H10ClFN2O2

Molecular Weight

316.71 g/mol

IUPAC Name

8-chloro-4-(4-fluoroanilino)quinoline-2-carboxylic acid

InChI

InChI=1S/C16H10ClFN2O2/c17-12-3-1-2-11-13(8-14(16(21)22)20-15(11)12)19-10-6-4-9(18)5-7-10/h1-8H,(H,19,20)(H,21,22)

InChI Key

QMQVOVNSMBTUMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2NC3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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